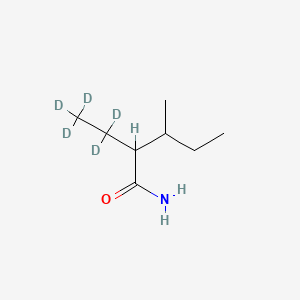
Valnoctamide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valnoctamide-d5 is a deuterium-labeled derivative of Valnoctamide, which is a structural isomer of Valpromide. Valnoctamide has been used as a sedative-hypnotic since 1964 and is known for its potential in treating benzodiazepine-refractory status epilepticus by acting directly on gamma-aminobutyric acid (GABAA) receptors .
准备方法
Synthetic Routes and Reaction Conditions
Valnoctamide-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Valnoctamide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions that introduce deuterium into the molecular structure .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the deuterium-labeled compound. The final product is typically purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Valnoctamide-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Valnoctamide-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolic profiles.
Biology: Investigated for its effects on GABAA receptors and potential in treating epilepsy.
Medicine: Explored for its anxiolytic and anticonvulsant properties.
Industry: Utilized in the synthesis of deuterium-labeled compounds for various research purposes
作用机制
Valnoctamide-d5 exerts its effects by acting on GABAA receptors, enhancing inhibitory signaling in the brain. This helps stabilize neuronal activity and reduce the likelihood of seizure events. Additionally, this compound affects ion channels, which are proteins that allow ions to enter or exit cells, further contributing to its anticonvulsant properties .
相似化合物的比较
Similar Compounds
Valpromide: A prodrug of valproic acid, transformed into valproic acid in vivo.
Valproic Acid: An anticonvulsant and mood stabilizer.
Valnoctic Acid: A homologous acid of Valnoctamide.
Uniqueness
Valnoctamide-d5 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
属性
IUPAC Name |
3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-ZTIZGVCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
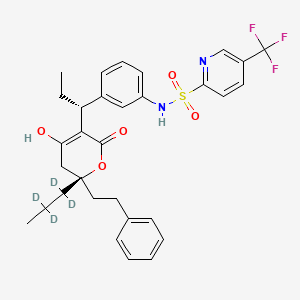
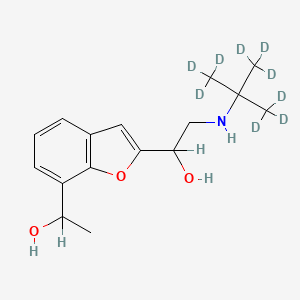


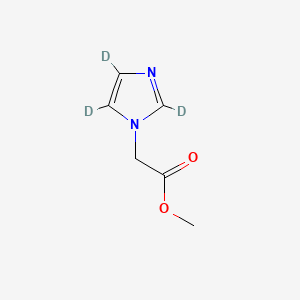
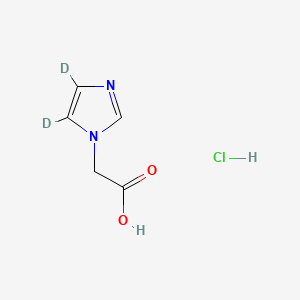
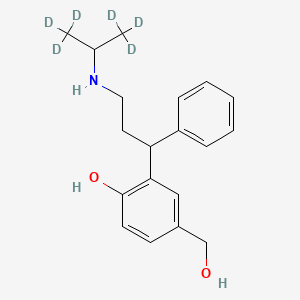
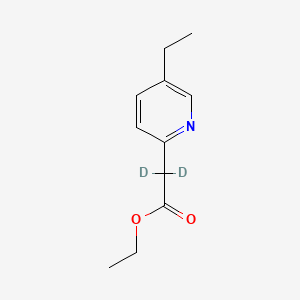
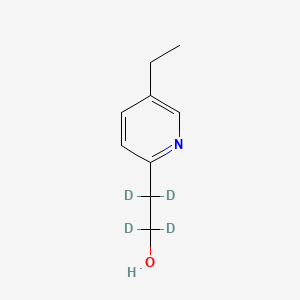
![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)
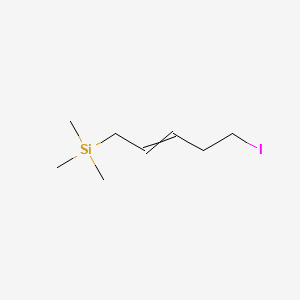
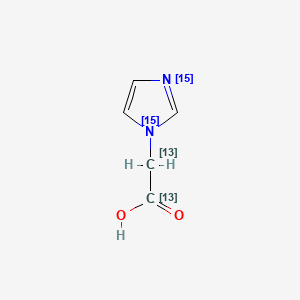
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
